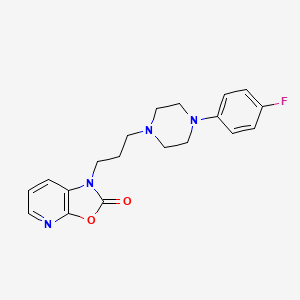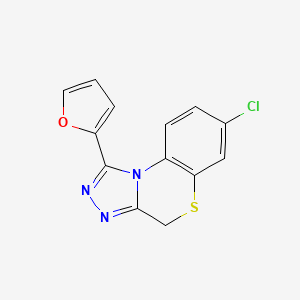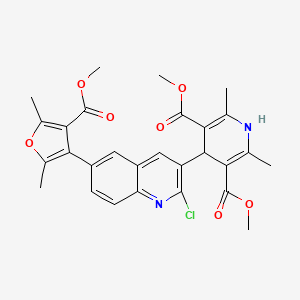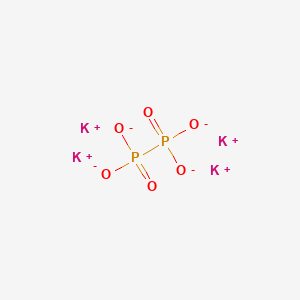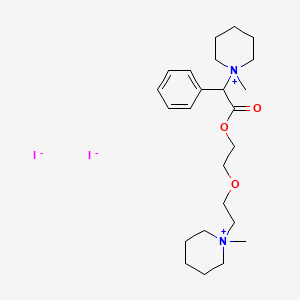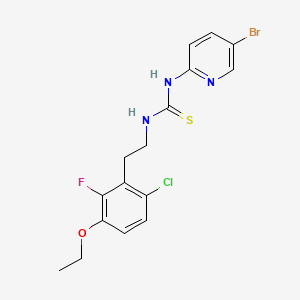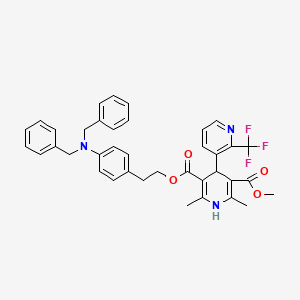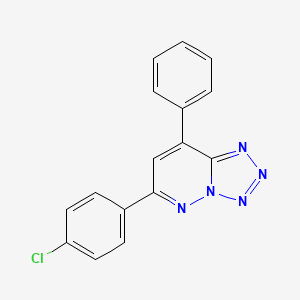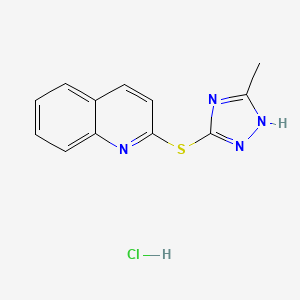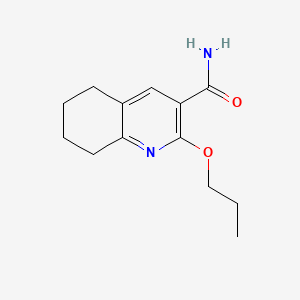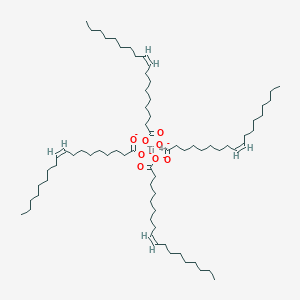
Titanium oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium oleate is a titanium-containing compound that is soluble in mineral oils. It is often used as a triboadditive in lubricants due to its antifriction and antiwear properties . This compound is part of a broader class of titanium carboxylates, which are known for their ability to enhance the performance of lubricants and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium oleate can be synthesized through the reaction of titanium tetrachloride with oleic acid. The process typically involves dissolving titanium tetrachloride in an organic solvent, such as toluene, and then adding oleic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored to maintain consistency and quality. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the production of large quantities of this compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: Titanium oleate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Substitution: Various titanium carboxylates depending on the substituent used.
Aplicaciones Científicas De Investigación
Titanium oleate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which titanium oleate exerts its effects is primarily through its ability to form a protective film on surfaces, reducing friction and wear. The oleate group provides a hydrophobic barrier, while the titanium center can interact with the surface to enhance adhesion and stability . This dual action makes this compound an effective additive in lubricants and other applications where surface protection is critical .
Comparación Con Compuestos Similares
Titanium 2-ethylhexanoate: Another titanium carboxylate used in similar applications as titanium oleate.
Titanium dioxide nanoparticles: Often used in conjunction with this compound for enhanced performance in lubricants.
Uniqueness: this compound is unique due to its specific combination of titanium and oleate, which provides a balance of hydrophobicity and reactivity. This makes it particularly effective in applications where both lubrication and surface protection are required .
Propiedades
Número CAS |
526183-62-0 |
|---|---|
Fórmula molecular |
C72H132O8Ti |
Peso molecular |
1173.7 g/mol |
Nombre IUPAC |
(Z)-octadec-9-enoate;titanium(4+) |
InChI |
InChI=1S/4C18H34O2.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;+4/p-4/b4*10-9-; |
Clave InChI |
WGOMEMWEJIKLSU-UJUIXPSJSA-J |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ti+4] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


